molecular formula C18H21Cl2NO B8392370 2-(4-Chloronaphthalen-1-yloxy)-7-aza-spiro[3.5]-nonane hydrochloride

2-(4-Chloronaphthalen-1-yloxy)-7-aza-spiro[3.5]-nonane hydrochloride

Cat. No. B8392370
M. Wt: 338.3 g/mol
InChI Key: VWGQNVFFSLXACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394787B2

Procedure details

Under an inert atmosphere, 1.00 g (4.14 mmoles) of tert-butyl 2-hydroxy-7-aza-spiro[3.5]-nonane-7-carboxylate (WO 2003084948) is dissolved in 41 ml of toluene. 1.250 g (4.77 mmoles) of triphenylphosphine and 0.888 g (4.97 mmoles) of 4-chloronaphthalen-1-ol (commercial) are added. The medium is cooled to 0° C. and a solution of 0.794 g (4.56 mmoles) of diethyl azodicarboxylate in 3 ml of toluene is added. The medium is stirred for 14 hrs at ambient temperature, then concentrated under vacuum. The residue obtained is taken up in a 1N aqueous solution of caustic soda and extracted twice with dichloromethane. The combined organic phases are washed once with a saturated aqueous solution of sodium chloride, dried over sodium sulphate, filtered and concentrated under vacuum. The crude residue is taken up in 20 ml of dichloromethane and 10 ml (40 mmoles) of a 4N solution of hydrochloric acid in dioxan are added slowly with stirring. After stirring for 3 hrs at ambient temperature, the medium is concentrated under vacuum and the residue is taken up in a 1N aqueous solution of hydrochloric acid. The aqueous phase is extracted twice with ethyl acetate then slowly basified to pH 10 by addition of 35% caustic soda solution. The aqueous phase is extracted three times with dichloromethane. These three organic extracts are combined, washed once with a saturated aqueous solution of sodium chloride, dried over sodium sulphate, filtered and concentrated under vacuum. The expected product is obtained in the form of a wax which is taken up in 2 ml of a 4N solution of hydrochloric acid in dioxan. The medium is diluted with diethyl ether and the precipitate formed is filtered off, rinsed with diethyl ether and dried under vacuum. 1.10 g of the hydrochloride of the expected product is obtained in the form of a white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.888 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
0.794 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:5][C:4]2([CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]2)[CH2:3]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:37][C:38]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[C:41](O)=[CH:40][CH:39]=1.N(C(OCC)=O)=NC(OCC)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[ClH:37].[Cl:37][C:38]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[C:41]([O:1][CH:2]2[CH2:3][C:4]3([CH2:6][CH2:7][NH:8][CH2:9][CH2:10]3)[CH2:5]2)=[CH:40][CH:39]=1 |f:4.5,7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
41 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.888 g
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)O
Step Three
Name
diethyl azodicarboxylate
Quantity
0.794 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The medium is stirred for 14 hrs at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed once with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
10 ml (40 mmoles) of a 4N solution of hydrochloric acid in dioxan are added slowly
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
After stirring for 3 hrs at ambient temperature
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the medium is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with ethyl acetate
ADDITION
Type
ADDITION
Details
then slowly basified to pH 10 by addition of 35% caustic soda solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with dichloromethane
WASH
Type
WASH
Details
washed once with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
Cl.ClC1=CC=C(C2=CC=CC=C12)OC1CC2(C1)CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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